molecular formula C20H20ClN3OS2 B2404946 N-(2-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1223952-32-6

N-(2-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2404946
CAS RN: 1223952-32-6
M. Wt: 417.97
InChI Key: NBNHICNXSVFJGE-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20ClN3OS2 and its molecular weight is 417.97. The purity is usually 95%.
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Scientific Research Applications

Molecular Diversity and Synthetic Approaches

Research has explored the molecular diversity of reactions involving similar scaffolds. For example, the triphenylphosphine-promoted reaction of electron-deficient alkynes with arylidene Meldrum acid has been studied for the synthesis of trans-1,3-disubstituted 7,9-diazaspiro[4.5]dec-1-enes, highlighting a method to generate complex spirocyclic structures which are prevalent in various biologically active molecules (Han et al., 2020). This research could offer insights into synthetic routes that might be applicable to the production or modification of N-(2-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide.

Anticancer and Antidiabetic Analogs

Development of spirothiazolidines analogs, which share a structural motif with the compound , has been investigated for their anticancer and antidiabetic potentials. A study by Flefel et al. (2019) reported the synthesis of aminospirothiazolo pyridine–carbonitrile derivatives with significant activity against human breast carcinoma and liver carcinoma cell lines, as well as activity as alpha-amylase and alpha-glucosidase inhibitors (Flefel et al., 2019). This demonstrates the potential therapeutic applications of complex spirocyclic compounds in cancer and diabetes treatment.

Pharmacological Characterization

The pharmacological characterization of complex molecules, especially those targeting specific receptors or biological pathways, is a critical aspect of drug discovery. While the direct pharmacological applications of this compound are not detailed in the available literature, studies on similar compounds provide a foundation for understanding how structural features might influence biological activity. For instance, novel κ-opioid receptor antagonists with specific affinities and selectivities offer insights into receptor-ligand interactions and potential therapeutic benefits for treating depression and addiction disorders (Grimwood et al., 2011).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS2/c21-14-7-2-3-8-15(14)22-17(25)13-27-19-18(16-9-6-12-26-16)23-20(24-19)10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNHICNXSVFJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3Cl)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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